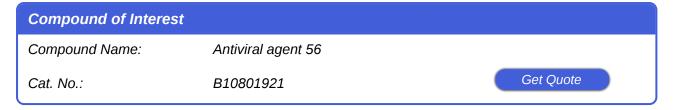


In-Depth Technical Guide to Antiviral Agent 56 (CAS 524055-95-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 56, identified by the CAS Registry Number 524055-95-6, is a chemical compound with recognized anti-HIV activity. This technical guide provides a comprehensive overview of its chemical properties, structure, and known biological context, compiled for researchers and professionals in the field of drug development.

Chemical Identity and Properties

Based on available data from chemical suppliers, **Antiviral agent 56** has the molecular formula $C_{19}H_{21}N_5O_2$.

Table 1: Chemical Identifiers and Properties of Antiviral Agent 56



Property	Value	Source
CAS Number	524055-95-6	Multiple Chemical Suppliers
Molecular Formula	C19H21N5O2	Multiple Chemical Suppliers
Molecular Weight	367.41 g/mol	Calculated
IUPAC Name	2-(2-(4-ethoxyphenyl)-5- methyl-1H-imidazol-1-yl)-N- (pyridin-4-ylmethyl)acetamide	Inferred from Structure
Canonical SMILES	CCOC1=CC=C(C=C1)C2=NC =C(N2CC(=O)NCC3=CC=NC= C3)C	Inferred from Structure
InChI Key	Inferred from Structure	Inferred from Structure

Chemical Structure

The chemical structure of **Antiviral agent 56** is characterized by a central imidazole ring, substituted at various positions. Key structural features include:

- An N-substituted acetamide group at the 1-position of the imidazole ring, which is further attached to a pyridine ring.
- A 4-ethoxyphenyl group attached to the 2-position of the imidazole ring.
- A methyl group at the 5-position of the imidazole ring.

The IUPAC name, inferred from this structure, is 2-(2-(4-ethoxyphenyl)-5-methyl-1H-imidazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide.

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of **Antiviral agent 56** (CAS 524055-95-6) has not been identified in the current scientific literature or patent databases. General synthetic strategies for structurally similar substituted imidazoles may involve multi-step sequences, including:



- Imidazole Ring Formation: Condensation reactions to form the substituted imidazole core.
- N-Alkylation: Alkylation of the imidazole nitrogen with a suitable acetamide precursor.
- Amide Bond Formation: Coupling of the resulting carboxylic acid with 4-(aminomethyl)pyridine.

It is crucial for researchers to consult specialized synthetic chemistry literature and patents for detailed methodologies that may be applicable to the synthesis of this specific compound.

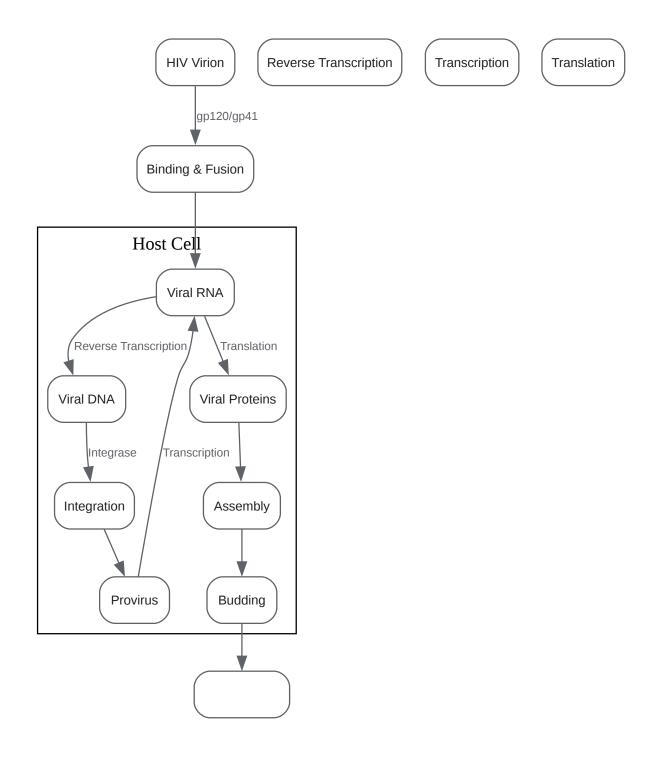
Biological Activity and Mechanism of Action

Antiviral agent 56 is reported to have activity against the Human Immunodeficiency Virus (HIV). However, specific details regarding its mechanism of action, including the precise viral or host cell targets and the signaling pathways it modulates, are not extensively documented in publicly accessible scientific literature.

General Antiviral Mechanisms against HIV

The replication cycle of HIV presents multiple targets for therapeutic intervention. A schematic of the HIV life cycle, which represents potential targets for antiviral agents, is provided below.





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Figure 1: General overview of the HIV replication cycle, highlighting potential stages for antiviral intervention.

Given the chemical structure of **Antiviral agent 56**, it is plausible that it could act as an inhibitor of one of the key viral enzymes, such as reverse transcriptase, protease, or integrase, or it may



interfere with viral entry or assembly. Further experimental validation is required to elucidate its precise mechanism.

Conclusion

Antiviral agent 56 (CAS 524055-95-6) is a compound with established anti-HIV activity. This guide has summarized its known chemical properties and structure. A significant gap in the publicly available information is the lack of detailed experimental protocols for its synthesis and a definitive understanding of its mechanism of action and impact on cellular signaling pathways. Further research is necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. Researchers interested in this molecule are encouraged to consult specialized chemical and biological databases and consider de novo synthesis and biological screening to further investigate its properties.

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